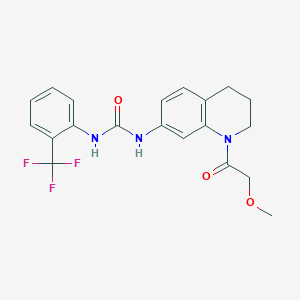
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound featuring a unique molecular structure that combines tetrahydroquinoline, methoxyacetyl, and trifluoromethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. The preparation can begin with the formation of the tetrahydroquinoline core, followed by the introduction of the methoxyacetyl group, and finally the urea linkage with the trifluoromethylphenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, play critical roles in the yield and purity of the final product.
Industrial Production Methods
Industrial production methods often aim to maximize yield and efficiency while minimizing costs and environmental impact. This might involve optimizations of reaction steps, scaling up from lab conditions to industrial reactors, and implementing continuous flow processes where applicable.
化学反应分析
Types of Reactions
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized under specific conditions, potentially altering its pharmacological properties.
Reduction: : Reducing agents can modify certain functional groups within the compound, affecting its reactivity and stability.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure and functionality.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Conditions such as solvent type, temperature, and reaction time are critical for successful transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might lead to quinoline derivatives, while reduction could result in deoxygenated products.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for creating more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be used to investigate its effects on cellular processes or as a tool in biochemical assays.
Medicine
Potential medicinal applications could involve its role as a lead compound in drug discovery, targeting specific enzymes or receptors.
Industry
Industrial applications might include its use in material science for the development of new polymers or as a specialty chemical in various manufacturing processes.
作用机制
The mechanism of action involves the interaction of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea with molecular targets such as proteins, enzymes, or receptors. These interactions can trigger a cascade of biochemical events, ultimately leading to the compound’s observed effects. Key pathways might include signal transduction, enzyme inhibition, or modulation of receptor activity.
相似化合物的比较
Similar Compounds
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorophenyl)urea: : Similar in structure but with a fluorophenyl group instead of a trifluoromethylphenyl group.
1-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea: : Differing by the acetyl group instead of the methoxyacetyl group.
Uniqueness
The presence of the trifluoromethylphenyl group in 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea grants it unique properties such as increased lipophilicity and potential alterations in its interaction with biological targets compared to similar compounds.
属性
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c1-29-12-18(27)26-10-4-5-13-8-9-14(11-17(13)26)24-19(28)25-16-7-3-2-6-15(16)20(21,22)23/h2-3,6-9,11H,4-5,10,12H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITPECUUQUEOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














